molecular formula C17H16N2O5S B5016697 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide

Cat. No. B5016697
M. Wt: 360.4 g/mol
InChI Key: KQEKVFKFSNSWKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide, also known as KIRA6, is a small molecule inhibitor of the E3 ubiquitin ligase, TRAF6. TRAF6 is a key regulator of the NF-κB signaling pathway, which plays a critical role in inflammation, immunity, and cancer. The inhibition of TRAF6 by KIRA6 has been shown to have potential therapeutic benefits in various diseases, including autoimmune diseases and cancer.

Mechanism of Action

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide binds to the RING domain of TRAF6 and inhibits its E3 ubiquitin ligase activity. This leads to the inhibition of the activation of NF-κB, which is a key transcription factor involved in inflammation, immunity, and cancer.
Biochemical and physiological effects:
This compound has been shown to have significant biochemical and physiological effects in various disease models. In autoimmune disease models, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of immune cells, such as T cells and B cells. In cancer models, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide is its specificity for TRAF6. Unlike other inhibitors of NF-κB, this compound does not affect the activation of other NF-κB pathways, such as the canonical and non-canonical pathways. This makes this compound a more specific and targeted inhibitor of NF-κB signaling.
One of the limitations of this compound is its solubility. This compound is poorly soluble in water, which can make it difficult to use in certain experiments. However, this can be overcome by using appropriate solvents or formulations.

Future Directions

There are several potential future directions for the research on 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of TRAF6. This could lead to the development of more effective therapies for autoimmune diseases and cancer.
Another area of interest is the investigation of the role of TRAF6 in other diseases, such as neurodegenerative diseases and metabolic disorders. This could lead to the identification of new therapeutic targets for these diseases.
Conclusion:
In conclusion, this compound is a small molecule inhibitor of TRAF6 that has potential therapeutic benefits in various diseases, including autoimmune diseases and cancer. Its specificity for TRAF6 makes it a more targeted inhibitor of NF-κB signaling, and its biochemical and physiological effects have been extensively studied. Future research on this compound could lead to the development of more effective therapies for various diseases.

Synthesis Methods

The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide has been described in several publications. The most commonly used method involves the reaction of 4-bromomethyl-2-nitrobenzoic acid with 3-hydroxypropylamine to form the intermediate, 4-(3-hydroxypropylamino)-2-nitrobenzoic acid. This intermediate is then reacted with 4-aminobenzenesulfonamide in the presence of triethylamine to form this compound.

Scientific Research Applications

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the field of autoimmune diseases. Studies have shown that the inhibition of TRAF6 by this compound can suppress the activation of NF-κB and reduce inflammation in various autoimmune disease models, including rheumatoid arthritis, multiple sclerosis, and lupus.
This compound has also been studied for its potential anticancer properties. TRAF6 has been shown to play a critical role in the development and progression of various cancers, including breast cancer, prostate cancer, and lung cancer. Inhibition of TRAF6 by this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.

properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c20-10-4-9-18-25(23,24)13-6-3-5-12(11-13)19-16(21)14-7-1-2-8-15(14)17(19)22/h1-3,5-8,11,18,20H,4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEKVFKFSNSWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC=C3)S(=O)(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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